molecular formula C11H7F15O3 B12087504 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12087504
M. Wt: 472.15 g/mol
InChI Key: CGMWOGOCUPQUEN-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated carbonate ester characterized by two distinct perfluorinated segments: a hexafluorobutyl group (C4H3F6) and a perfluorohexyl chain (C6H4F9).

Properties

Molecular Formula

C11H7F15O3

Molecular Weight

472.15 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H7F15O3/c12-4(8(17,18)19)6(13,14)3-29-5(27)28-2-1-7(15,16)9(20,21)10(22,23)11(24,25)26/h4H,1-3H2

InChI Key

CGMWOGOCUPQUEN-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of hexafluorobutyl alcohol with perfluorohexyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its chemical structure. The presence of multiple fluorine atoms creates a highly stable and inert compound that resists degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .

The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound can interact with biological membranes to enhance the stability and bioavailability of the encapsulated drug .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogous fluorinated carbonates, acrylates, and derivatives:

Compound Name Molecular Formula Molecular Weight Fluorine Content Key Structural Features Applications/Properties
2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate C10H6F14O3 440 ~64.5% Branched hexafluorobutyl + linear perfluorohexyl Superhydrophobic coatings, solvent resistance
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3,3-pentafluoropropyl carbonate C9H5F13O3 420 ~62.4% Linear perfluorohexyl + branched pentafluoropropyl Intermediate for fluoropolymers
sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate C10H9F9O3 364.2 ~47.0% Shorter perfluorohexyl chain + sec-butyl Research use in hydrophobic materials
2,2,3,4,4,4-Hexafluorobutyl acrylate C7H6F6O2 236.11 ~48.3% Acrylate group + branched hexafluorobutyl Copolymers for superhydrophobic films (CA: 154.38°)
Poly(1H,1H,2H,2H-perfluorohexyl methacrylate) (C10H9F9O2)n Variable ~56.7% Methacrylate backbone + perfluorohexyl Hydrophobic surfaces (CA: 124°)

Key Differences in Properties and Reactivity

Hydrophobicity :

  • The target compound’s dual fluorinated segments likely enhance hydrophobicity compared to shorter-chain analogs like sec-butyl derivatives (CA: ~84° for similar fluorinated resins vs. 154.38° for hexafluorobutyl methacrylate copolymers) .
  • Poly(perfluorohexyl methacrylate) exhibits a CA of 124°, while acrylates with hexafluorobutyl groups achieve higher CAs (154.38°), suggesting branching and acrylate functionality amplify hydrophobicity .

Synthetic Efficiency :

  • Longer perfluoroalkyl chains (e.g., 1H,1H,2H,2H-perfluorohexyl iodide) improve alkylation yields (>50%) compared to shorter chains (e.g., methyl iodide) in MOF-based catalytic systems . This implies the target compound’s synthesis may benefit from optimized fluorinated precursors.

urea) in material behavior .

Thermal and Physical Stability :

  • Compounds like 2,2,3,4,4,4-hexafluorobutyl acrylate exhibit high boiling points (145.37°C) and density (1.343 g/cm³), whereas carbonates (e.g., C10H6F14O3) may prioritize chemical inertness over volatility .

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8F6O2
  • Molecular Weight : 250.14 g/mol
  • Physical State : Clear colorless liquid
  • Boiling Point : 158 °C
  • Density : 1.348 g/mL at 25 °C
  • Water Solubility : Difficult to mix in water

Biological Activity Overview

The biological activity of fluorinated compounds like 2,2,3,4,4,4-Hexafluorobutyl carbonate can be influenced by their unique chemical structure. Fluorinated compounds are known to exhibit various biological effects due to their lipophilicity and stability against metabolic degradation.

  • Cell Membrane Interaction : Fluorinated compounds can integrate into lipid membranes due to their hydrophobic nature. This can alter membrane fluidity and permeability.
  • Enzyme Inhibition : Some fluorinated compounds have been shown to inhibit specific enzymes by mimicking natural substrates or altering enzyme conformation.
  • Receptor Modulation : These compounds may interact with cellular receptors affecting signaling pathways.

Case Study 1: Toxicological Assessment

A study conducted on the toxicological effects of fluorinated compounds indicated that exposure to high concentrations could lead to cytotoxicity in various cell lines. The study highlighted the need for further investigation into the dose-response relationship of 2,2,3,4,4,4-Hexafluorobutyl carbonate specifically.

Study AspectFindings
Cell Lines TestedHepG2 (liver), A549 (lung)
Concentration Range0.1 µM - 100 µM
Observed EffectsCytotoxicity at >50 µM

Case Study 2: Environmental Impact

Research has shown that fluorinated compounds can accumulate in biological systems and may pose risks to wildlife and humans through biomagnification. A study on marine mammals revealed significant levels of perfluorinated compounds in tissues correlating with environmental exposure levels.

SpeciesAverage Concentration (ng/g)
Indo-Pacific Humpback Dolphin26-693
Finless Porpoise51.3-262

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